molecular formula C14H22N2O8 B1669409 Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- CAS No. 482-54-2

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Cat. No. B1669409
CAS RN: 482-54-2
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-UHFFFAOYSA-N
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Description

Glycine, N,N’-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is a chiral nitrogen ligand used for enantioselective synthesis . It is also known as trisodium salt and has other names such as trans-glycin ortho-Diamino-trans-cyclohexane-N,N,N’,N’-tetraacetic acid .


Molecular Structure Analysis

The molecular formula of Glycine, N,N’-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is C14H19N2Na3O8 . The exact mass is 412.08300 . Unfortunately, the detailed molecular structure analysis is not available from the search results.


Physical And Chemical Properties Analysis

The molecular weight of Glycine, N,N’-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is 412.27857 . The physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the search results.

Scientific Research Applications

Hydrogen Bonding and Complex Formation

Glycine derivatives engage in hydrogen bonding interactions with squaric acid, forming hydrogen-bonded complexes. These interactions are studied for their implications in stoichiometry, hydrogen-bonding systems, and the influence of methyl groups on chemical shifts and vibrational spectra. Such studies contribute to understanding molecular interactions critical in materials science and supramolecular chemistry (Anioła et al., 2014).

Synthesis and Biological Activity of Aminophosphonic Acids

Aminophosphonic acids, regarded as structural analogues of amino acids, exhibit potential biological importance. Their synthesis and characterization, including the study of N-(phosphonomethyl) glycine derivatives, have been investigated, emphasizing their roles in medicinal chemistry and as potential therapeutic agents (Naydenova et al., 2010).

Interaction with Carboxyl-functionalized Fullerenes

The interaction between glycine and carboxyl-functionalized C60 cages has been studied using DFT calculations, revealing strong hydrogen bonds that result in stable complexes. This research opens pathways for investigating how carboxyl-functionalized C60 cages could affect protein structures, with potential applications in nanotechnology and bioengineering (Hu, 2008).

Neurotransmitter and Cytoprotective Agent

Glycine serves as a major inhibitory neurotransmitter and plays a role as an anti-inflammatory, cytoprotective, and immune modulating substance. Understanding its biochemical pathways and effects can inform the development of treatments for various neurological and metabolic disorders (Gundersen et al., 2005).

Primordial Chemical Life and Quantum Chemical Simulations

The role of glycine in the synthesis of biomolecular building blocks in astrophysical environments and its potential polymerization on Earth to form biopolymers is a significant area of study. Quantum chemical simulations provide insights into the chemical life of glycine from interstellar synthesis to polymerization, contributing to our understanding of the origins of life (Rimola et al., 2022).

Safety And Hazards

Glycine, N,N’-1,2-cyclohexanediylbis[N-(carboxymethyl)-] is classified under GHS07. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands, forearms, and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, protective clothing, and protective gloves .

properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FCKYPQBAHLOOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
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Molecular Formula

C14H22N2O8
Source PubChem
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Related CAS

15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt)
Record name Cyclohexanediamine tetraacetic acid
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DSSTOX Substance ID

DTXSID80862002
Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Molecular Weight

346.33 g/mol
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Physical Description

Tan solid; [Acros Organics MSDS]
Record name Cyclohexanediamine tetraacetic acid
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Product Name

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

CAS RN

482-54-2, 123333-90-4
Record name 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid
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Record name Cyclohexanediamine tetraacetic acid
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Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
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Record name Cyclohex-1,2-ylenediaminetetra(acetic acid)
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Record name TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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